molecular formula C16H18N6O4 B12934993 (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((pyridin-3-ylmethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol CAS No. 101565-96-2

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((pyridin-3-ylmethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

Cat. No.: B12934993
CAS No.: 101565-96-2
M. Wt: 358.35 g/mol
InChI Key: OGGGQWLDZCHKIQ-XNIJJKJLSA-N
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Description

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((pyridin-3-ylmethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C16H18N6O4 and its molecular weight is 358.35 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((pyridin-3-ylmethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a novel nucleoside analog with potential therapeutic applications. This article reviews its biological activity, focusing on its antiviral, antibacterial, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₅O₅
  • Molecular Weight : 305.29 g/mol
  • CAS Number : 16178-48-6

This compound features a tetrahydrofuran ring with hydroxymethyl and purine moieties that contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of nucleoside analogs similar to the target compound. The compound has shown effectiveness against various viral infections by acting as a substrate for viral polymerases, thereby inhibiting viral replication.

  • Mechanism of Action : The compound mimics natural nucleosides, allowing it to be incorporated into viral RNA or DNA, leading to chain termination during replication.
  • Case Study : A study demonstrated that related purine nucleosides exhibited significant antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated in several studies:

  • In Vitro Studies : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Mechanism : It is believed that the compound interferes with bacterial DNA synthesis by inhibiting DNA polymerase activity .

Anticancer Activity

The anticancer potential of nucleoside analogs has been extensively researched:

  • Cytotoxicity Tests : The compound has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
  • Research Findings : In vitro assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Comparative Analysis of Biological Activities

Activity TypeMechanismEfficacyReference
AntiviralInhibits viral replication by mimicking nucleotidesModerate to High
AntibacterialInhibits DNA synthesis in bacteriaModerate
AnticancerInduces apoptosis in cancer cellsHigh

Research Findings and Case Studies

  • Antiviral Mechanism Exploration :
    • A detailed study on related compounds showed that modifications in the sugar moiety enhance antiviral efficacy against RNA viruses .
    • Another study indicated that structural variations in purine analogs could lead to improved selectivity for viral over host polymerases.
  • Antibacterial Efficacy :
    • In vitro tests revealed that the compound's activity was enhanced when combined with traditional antibiotics, suggesting potential for combination therapies .
    • The structure-activity relationship (SAR) analysis pointed out specific functional groups crucial for antibacterial action.
  • Cytotoxicity Profiles :
    • Various derivatives were tested for cytotoxicity against multiple cancer cell lines, with results indicating that specific modifications could increase potency while reducing toxicity to normal cells .

Properties

CAS No.

101565-96-2

Molecular Formula

C16H18N6O4

Molecular Weight

358.35 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(pyridin-3-ylmethylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C16H18N6O4/c23-6-10-12(24)13(25)16(26-10)22-8-21-11-14(19-7-20-15(11)22)18-5-9-2-1-3-17-4-9/h1-4,7-8,10,12-13,16,23-25H,5-6H2,(H,18,19,20)/t10-,12-,13-,16-/m1/s1

InChI Key

OGGGQWLDZCHKIQ-XNIJJKJLSA-N

Isomeric SMILES

C1=CC(=CN=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CC(=CN=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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